![molecular formula C23H16Cl2N2O2 B3860201 N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide](/img/structure/B3860201.png)
N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide
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Overview
Description
N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide, also known as DCFH-DA, is a chemical compound that has been widely used in scientific research. It is a fluorescent dye that can be used to detect reactive oxygen species (ROS) in cells.
Mechanism of Action
N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide works by detecting ROS in cells. ROS can be produced by various cellular processes, including metabolism, inflammation, and exposure to environmental toxins. ROS can cause damage to cellular components, including DNA, proteins, and lipids. N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide is a non-fluorescent molecule that can penetrate into cells. Once inside the cells, N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide is hydrolyzed by esterases to form DCFH, which can react with ROS to form a highly fluorescent molecule, dichlorofluorescein (DCF). The fluorescence intensity of DCF is proportional to the amount of ROS in the cells.
Biochemical and Physiological Effects:
N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide has been used to study the role of ROS in various biological processes, including aging, cancer, and neurodegenerative diseases. ROS have been implicated in the aging process, as well as in the development and progression of cancer. N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide has been used to study the effects of antioxidants on ROS levels in cells. Antioxidants can scavenge ROS and prevent cellular damage.
Advantages and Limitations for Lab Experiments
N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide has several advantages for lab experiments. It is a simple and inexpensive method for detecting ROS in cells. N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide can be used in a variety of cell types and can detect both intracellular and extracellular ROS. However, N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide has some limitations. It can react with other molecules besides ROS, leading to false positives. N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide is also sensitive to light and temperature, which can affect its fluorescence intensity.
Future Directions
There are several future directions for research using N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide. One area of research is the development of new fluorescent dyes for detecting ROS in cells. These dyes could be more specific and sensitive than N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide. Another area of research is the use of N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide in vivo. N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide has been used to study ROS in cells, but its use in animal models is limited. Finally, N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide could be used to study the effects of ROS on specific cellular components, such as DNA or proteins. This could provide insight into the mechanisms by which ROS cause cellular damage.
Scientific Research Applications
N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide has been widely used in scientific research to detect ROS in cells. ROS are highly reactive molecules that can cause damage to cells and tissues. N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide is a non-fluorescent molecule that can penetrate into cells. Once inside the cells, N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide is hydrolyzed by esterases to form DCFH, which can react with ROS to form a highly fluorescent molecule, dichlorofluorescein (DCF). The fluorescence intensity of DCF is proportional to the amount of ROS in the cells.
properties
IUPAC Name |
N-[(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylideneamino]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O2/c24-20-10-4-9-19(23(20)25)21-12-11-17(29-21)14-26-27-22(28)13-16-7-3-6-15-5-1-2-8-18(15)16/h1-12,14H,13H2,(H,27,28)/b26-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQHTBHDLAFDIZ-VULFUBBASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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